molecular formula C18H19N3O2S B11318192 2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide

2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide

Cat. No.: B11318192
M. Wt: 341.4 g/mol
InChI Key: ANZPRCJFMOOZIK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide is a structurally complex acetamide derivative featuring a 2,6-dimethylphenoxy group and a pyrazole ring substituted with a thiophen-2-ylmethyl moiety. Its molecular architecture includes:

  • Acetamide backbone: A common motif in bioactive molecules, enabling hydrogen bonding and interactions with biological targets.
  • 2,6-Dimethylphenoxy group: Provides steric bulk and electron-donating methyl groups, influencing lipophilicity and binding affinity.
  • 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-yl: The thiophene and pyrazole rings may engage in π-π stacking or sulfur-mediated interactions, enhancing target specificity .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H19N3O2S/c1-13-5-3-6-14(2)18(13)23-12-17(22)20-16-8-9-19-21(16)11-15-7-4-10-24-15/h3-10H,11-12H2,1-2H3,(H,20,22)

InChI Key

ANZPRCJFMOOZIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives .

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and pyrazolyl groups can interact with enzymes or receptors, modulating their activity. The thiophenyl group may contribute to the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Phenoxy-Substituted Acetamides

  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA GRAS No. 4809): Differs in the 4-methylphenoxy group versus 2,6-dimethylphenoxy. Biological implications: Methyl positioning may alter binding to enzymes or receptors, as para-substitution (4-methyl) versus ortho/para (2,6-dimethyl) affects electronic and spatial compatibility with active sites.

Chloroacetamide Herbicides

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Replaces the thiophene-pyrazole moiety with chlorine and methoxymethyl groups. The target compound’s heterocyclic system may reduce herbicidal activity but introduce insecticidal or fungicidal properties due to enhanced target specificity for non-plant proteins . Electronic effects: Chlorine’s electron-withdrawing nature contrasts with the electron-donating methyl and thiophene groups, influencing reactivity in nucleophilic environments.

Pyrazole-Containing Analogues

N-[1-(Tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a)**

  • Features a tetrahydro-2H-pyran substituent instead of the thiophen-2-ylmethyl group.
    • The pyran ring may enhance metabolic stability but reduce binding affinity to sulfur-dependent enzymes compared to the thiophene moiety .
    • Solubility : The oxygen-rich pyran group could improve aqueous solubility relative to the hydrophobic thiophene-methyl chain.

BI81659 (2-(4-Fluorophenyl)-N-{1-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-yl}acetamide)**

  • Incorporates a 4-fluorophenyl group and a dihydropyrimidinone ring. Dihydropyrimidinone: Introduces hydrogen-bonding capabilities absent in the target compound, which may compensate for the lack of a 2,6-dimethylphenoxy group in certain applications .

Research Findings and Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: The 1-[(thiophen-2-yl)methyl] group on pyrazole enhances π-π interactions with aromatic amino acid residues (e.g., Phe, Tyr) in target proteins, as observed in docking studies of analogous compounds .
  • Phenoxy Positioning: 2,6-Dimethyl substitution optimizes steric bulk for hydrophobic pockets, as seen in pesticide derivatives like thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) .
  • Thiophene vs. Pyran : Thiophene’s sulfur atom may facilitate hydrogen bonding to cysteine or methionine residues, whereas pyran oxygen participates in polar interactions, as demonstrated in pharmacokinetic studies of related molecules .

Biological Activity

The compound 2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide represents a novel class of pyrazole derivatives, which have garnered attention for their diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The molecular formula of the compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, and its structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES : Cc1cccc(C)c1OCC(N(Cc1cccs1)C(CC1)CS1(=O)=O)=O

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that compounds with similar structures showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, compared to standard drugs like dexamethasone . This suggests that our compound may also possess comparable anti-inflammatory properties.

2. Antimicrobial Activity

Pyrazole derivatives have been tested against various bacterial strains. A related study indicated that modifications in the amide linkage of pyrazole compounds enhanced their antimicrobial efficacy against E. coli, S. aureus, and other pathogens . The presence of a thiophene moiety in our compound could potentially enhance its antibacterial activity.

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. For example, certain pyrazole analogs have shown promising activity against cancer cell lines with IC50 values in the low micromolar range . The specific interactions of our compound with cancer-related pathways remain to be elucidated but warrant further investigation.

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity comparable to dexamethasone .
Burguete et al. (2020)Reported antimicrobial activities against multiple bacterial strains; highlighted the importance of the aliphatic amide pharmacophore .
Argade et al. (2020)Investigated anti-tubercular properties; some derivatives displayed high activity against Mycobacterium tuberculosis .

The biological activities of pyrazole compounds are attributed to their ability to interact with various biological targets:

  • Inflammatory Pathways : Inhibition of cyclooxygenase enzymes (COX) is a common mechanism for anti-inflammatory activity.
  • Microbial Resistance : The structure allows for penetration into bacterial membranes, disrupting cellular functions.
  • Cancer Cell Proliferation : Pyrazole derivatives often act on specific receptors or enzymes involved in cell cycle regulation.

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:
  • Step 1 : Alkylation of the pyrazole nitrogen with (thiophen-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene moiety .
  • Step 2 : Coupling of the phenoxyacetamide group via nucleophilic substitution or amide bond formation. Solvent choice (e.g., DCM or THF) and catalysts like EDCI/HOBt are critical for yield optimization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard .
  • Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and elemental composition matching (±0.3% for C, H, N) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm for thiophene and pyrazole) and acetamide carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bending .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve stereoelectronic effects of the dimethylphenoxy group on molecular conformation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., mGluR5 or kinase domains). Focus on hydrogen bonding between the acetamide group and catalytic residues (e.g., Asp or Lys) .
  • MD Simulations : Analyze stability of ligand-receptor complexes (≥100 ns trajectories) in explicit solvent models (TIP3P water) .
  • Pharmacophore Mapping : Identify critical features (e.g., thiophene’s π-π stacking) using Schrödinger’s Phase .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do structural modifications influence bioactivity?

  • Methodological Answer :
  • SAR Studies :
  • Thiophene Substitution : Replace thiophene with furan or phenyl to assess π-stacking efficiency in enzyme binding pockets .
  • Phenoxy Group Optimization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability .
  • In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate EC₅₀ values with logP (HPLC-derived) to evaluate lipophilicity-activity relationships .
  • Data Interpretation : Use ANOVA to resolve discrepancies in activity between analogs (e.g., 2,6-dimethyl vs. 4-fluoro phenoxy variants) .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Pool data from enzyme inhibition (e.g., COX-2) and cytotoxicity studies. Apply Fisher’s exact test to identify outliers .
  • Orthogonal Validation : Confirm apoptosis induction via flow cytometry (Annexin V/PI) alongside caspase-3 activation assays .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1K₂CO₃, DMF, 80°C7898.5
2EDCI/HOBt, DCM6597.2

Table 2 : Biological Activity of Structural Analogs

DerivativeTarget (IC₅₀, μM)Cell Line (EC₅₀, μM)LogP
Thiophene-methyl analogCOX-2: 0.12MCF-7: 8.53.2
4-Fluoro phenoxy variantmGluR5: 1.7HeLa: 12.32.8

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